molecular formula C22H25F2NO3 B5291506 [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid

[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid

Cat. No. B5291506
M. Wt: 389.4 g/mol
InChI Key: QYFGHUFKALQKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid, also known as DPMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPMA is a selective dopamine D2 receptor agonist that has shown promise in the treatment of various neurological and psychiatric disorders. In

Mechanism of Action

[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid acts as a selective dopamine D2 receptor agonist, which means that it binds to and activates dopamine D2 receptors in the brain. This activation leads to an increase in dopamine release, which in turn leads to an increase in neuronal activity. The increased neuronal activity is thought to be responsible for the therapeutic effects of [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has been shown to have a number of biochemical and physiological effects, including a decrease in dopamine turnover and an increase in dopamine release in the brain. [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has also been shown to increase the expression of dopamine D2 receptors in the brain, which may contribute to its therapeutic effects. In addition, [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has been shown to have a positive effect on cognitive function, memory, and learning.

Advantages and Limitations for Lab Experiments

[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has several advantages for lab experiments, including its high affinity for dopamine D2 receptors and its ability to selectively activate these receptors. [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has also been shown to have a good safety profile, with no major adverse effects reported in clinical trials. However, [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid does have some limitations for lab experiments, including its relatively short half-life and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid research, including the development of more selective dopamine D2 receptor agonists, the investigation of [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid's potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its potential use as a cognitive enhancer. In addition, further research is needed to fully understand the mechanism of action of [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid and its potential long-term effects on brain function and behavior.
In conclusion, [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid is a chemical compound that has shown promise in the treatment of various neurological and psychiatric disorders. Its selective activation of dopamine D2 receptors has been shown to have a positive effect on cognitive function, memory, and learning. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid involves several steps, including the reaction of 2-(2,6-difluorophenyl)ethylamine with 3-(chloromethyl)phenol, followed by the reaction of the resulting product with piperidine and chloroacetic acid. The final step involves the hydrolysis of the chloroacetic acid to yield [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid. The synthesis of [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has been optimized to ensure high yields and purity, making it suitable for further research and development.

Scientific Research Applications

[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Research has shown that [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has a high affinity for dopamine D2 receptors, which are involved in the regulation of motor function, reward, and motivation. [2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid has also been shown to have a positive effect on cognitive function, memory, and learning.

properties

IUPAC Name

2-[2-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO3/c23-19-7-3-8-20(24)18(19)11-10-16-5-4-12-25(13-16)14-17-6-1-2-9-21(17)28-15-22(26)27/h1-3,6-9,16H,4-5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFGHUFKALQKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OCC(=O)O)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.